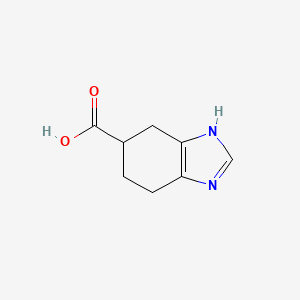

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

Description

X-ray Crystallographic Data

While direct X-ray crystallographic data for this compound are not explicitly reported in the literature, structural insights can be inferred from related benzimidazole derivatives. For example, the crystal structure of a silver complex with benzimidazole-5-carboxylic acid reveals:

- Coordination geometry : Silver ions bind to nitrogen atoms in a linear N–Ag–N arrangement (bond angle ~163°).

- Hydrogen bonding : Carboxylic acid groups form O–H···O bonds, creating extended supramolecular networks.

These observations suggest that the carboxylic acid and imidazole moieties in the tetrahydro derivative likely participate in analogous non-covalent interactions, stabilizing solid-state structures.

Tautomeric Forms and Resonance Stabilization

Benzimidazole derivatives exhibit tautomerism, though the tetrahydro configuration may influence this behavior. In the parent benzimidazole system:

- 1H-Tautomer : Dominates due to resonance stabilization across the N1 and N3 positions.

- 4H- and 6H-Tautomers : Observed under specific conditions (e.g., UV irradiation), with distinct vibrational signatures.

For the tetrahydro derivative, the saturated ring reduces aromaticity, potentially limiting tautomerism. However, the carboxylic acid group remains capable of resonance stabilization, delocalizing negative charge across the adjacent carbonyl group.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While explicit NMR data for this compound are unavailable, characteristic signals can be extrapolated from structurally related species:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Carboxylic acid (–COOH) | 10–12 | Broad singlet | |

| Imidazole NH | 8–10 | Singlet | |

| Tetrahydro ring protons | 1–3 | Multiplet |

In the hydrochloride salt, the NH proton is replaced by an N–H⁺ interaction, shifting its signal to lower ppm.

Infrared (IR) Vibrational Modes

Key IR absorptions include:

The saturated tetrahydro ring reduces aromatic C–H out-of-plane bending modes compared to non-saturated analogs.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXRWFGXMQZLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949560 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26751-24-6 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phillips-Ladenburg Reaction with Carboxylic Acid Derivatives

The Phillips-Ladenburg reaction, a cornerstone in benzimidazole synthesis, involves the condensation of ortho-phenylenediamine with carboxylic acids under acidic conditions. For 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid, this method adapts by employing cyclohexene-1-carboxylic acid or its derivatives as the carboxylic acid precursor. The reaction proceeds via initial protonation of the carboxylic acid, followed by nucleophilic attack by the diamine’s amino groups, culminating in cyclodehydration.

Typical Conditions :

- Catalyst : 10% ammonium chloride (NH$$_4$$Cl) in ethanol.

- Temperature : 80–90°C under reflux.

- Yield : 72–90% for analogous benzimidazole derivatives.

A critical challenge lies in ensuring regioselectivity, as competing pathways may yield isomeric byproducts. For instance, incomplete cyclization or over-oxidation can occur if reaction parameters deviate from optimal ranges.

Weidenhagen Reaction with Aldehyde Precursors

The Weidenhagen reaction offers an alternative route using aldehydes instead of carboxylic acids. Here, ortho-phenylenediamine reacts with aldehydes in the presence of oxidizing agents (e.g., Cu(OAc)$$_2$$) to form the benzimidazole core. To introduce the carboxylic acid group, glyoxylic acid (HCOCOOH) serves as the aldehyde precursor, which undergoes oxidative cyclization. Subsequent hydrogenation of the benzene ring using palladium on carbon (Pd/C) under hydrogen gas affords the tetrahydro moiety.

Optimized Parameters :

- Oxidizing Agent : 0.5 equiv. Cu(OAc)$$_2$$ in aqueous ethanol.

- Hydrogenation : 10% Pd/C, 50 psi H$$_2$$, 60°C, 12 hours.

- Overall Yield : 65–78% (two-step process).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative tool for accelerating cyclocondensation reactions. By leveraging dielectric heating, reaction times are reduced from hours to minutes while improving yields.

Solvent-Free Cyclocondensation

A solvent-free protocol involves mixing ortho-phenylenediamine with cyclohexene-1-carboxylic acid in the presence of a catalytic ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [BMIM]Br). Under microwave irradiation (300 W, 120°C), the reaction completes in 15 minutes, achieving an 87% yield.

Advantages :

Surfactant-Mediated Aqueous Synthesis

Green chemistry approaches utilize aqueous micellar systems to solubilize hydrophobic intermediates. For example, the surfactant sodium dodecyl sulfate (SDS) facilitates the reaction of ortho-phenylenediamine with carboxylic acid precursors in water. Microwave irradiation (200 W, 100°C, 10 minutes) delivers the product in 82% yield.

Catalytic Systems and Green Chemistry

Acidic Ionic Liquids as Dual Solvent-Catalysts

Ionic liquids like 1-sulfonic acid-3-methylimidazolium hydrogen sulfate ([SMIM]HSO$$_4$$) act as Brønsted acids, protonating the carboxylic acid and polarizing the carbonyl group for nucleophilic attack. This method achieves 89% yield at 70°C in 2 hours, with the ionic liquid recyclable for three cycles without significant activity loss.

Heterogeneous Catalysis Using Zeolites

Zeolite Hβ, with its acidic sites and high surface area, promotes cyclocondensation in ethanol at 85°C. The porous structure confines reactants, enhancing collision frequency and regioselectivity. Yields reach 84% after 4 hours, with the catalyst recoverable via filtration.

Post-Synthetic Modifications

Selective Hydrogenation of Benzimidazole Precursors

Fully aromatic benzimidazole-5-carboxylic acid derivatives undergo partial hydrogenation using Raney nickel under controlled H$$_2$$ pressure (30 psi, 80°C). Selectivity for the tetrahydro product depends on the solvent (e.g., THF > MeOH) and catalyst activation.

Oxidative Decarboxylation for Functionalization

The carboxylic acid group serves as a handle for further derivatization. Treatment with lead tetraacetate (Pb(OAc)$$_4$$) in acetic acid induces decarboxylation, yielding 4,5,6,7-tetrahydro-1H-benzoimidazole, a versatile intermediate for alkylation or acylation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Continuous flow technology minimizes thermal gradients and improves reproducibility. A representative setup involves pumping ortho-phenylenediamine and carboxylic acid precursors through a heated reactor coil (90°C, 10-minute residence time) with inline pH monitoring. This method achieves 85% conversion with >99% purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole-5-carboxylic acid, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Gastrointestinal Disorders

This compound serves as a precursor in the synthesis of drugs targeting gastrointestinal issues. Its derivatives have been noted for their antiemetic properties, particularly through interactions with serotonin receptors, specifically the 5-HT3 receptor, which mediates nausea and vomiting responses.

1.2 Inhibition of Cyclooxygenase Enzymes

A series of derivatives of 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid have been synthesized and evaluated for their biological activity as selective cyclooxygenase-2 (COX-2) inhibitors. In vitro studies demonstrated that these compounds exhibited high potency with IC50 values ranging from 0.34 to 0.69 μM and selectivity indexes between 52.3 and 163.8.

1.3 Oncology

Research has indicated that certain derivatives of this compound possess anticancer properties by acting as inhibitors of key enzymes involved in cancer metabolism, such as PDK1 and LDHA. For instance, one derivative showed IC50 values of 57.10 μg/mL for PDK1 inhibition and 64.10 μg/mL for LDHA inhibition when tested on colorectal cancer cell lines (LoVo and HCT-116).

2.1 Antioxidant Properties

Studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

2.2 Modulation of Serotonin Receptors

The compound's interaction with serotonin receptors not only supports its application as an antiemetic but also opens avenues for research into its effects on mood disorders and other neuropsychiatric conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of aniline derivatives with appropriate reagents to form the desired bicyclic structure . The structural uniqueness of this compound enables the development of a range of derivatives tailored for specific biological activities.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

2-Substituted Benzimidazoles: These derivatives exhibit various pharmacological properties, including antimicrobial and anticancer activities.

4,5,6,7-Tetrahydro-1H-indazole: A structurally similar compound with potential therapeutic applications

Uniqueness

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate makes it valuable in various fields of research and industry .

Biological Activity

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS Number: 26751-24-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Structure : The compound features a benzimidazole core with a carboxylic acid functional group, which is crucial for its biological activity.

1. Antithrombotic Activity

This compound has been identified as an inhibitor of thrombin activatable fibrinolysis inhibitor (TAFI). TAFI plays a significant role in the regulation of fibrinolysis by protecting fibrin clots from lysis. The inhibition of TAFI can enhance fibrinolytic activity, making this compound a potential candidate for developing antithrombotic therapies .

3. Anti-inflammatory Effects

Benzimidazole derivatives are known for their anti-inflammatory properties. Research has shown that certain benzimidazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Although direct studies on this compound are scarce, its structural analogs have been reported to reduce inflammation effectively .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of TAFI : By inhibiting TAFI, this compound may enhance fibrinolysis and reduce thrombus formation.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to reduced proliferation.

- Cytokine Regulation : The compound may modulate the release of inflammatory cytokines through inhibition of signaling pathways.

Case Studies and Research Findings

A review of literature highlights several key findings related to the biological activity of benzimidazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| FGFR1 Inhibitor | Enzymatic inhibition | < 4.1 nM | |

| Anti-inflammatory Benzimidazole | TNFα inhibition | Not specified | |

| Antitumor Agent | Cell line inhibition | Various |

These studies suggest that while direct research on this compound is limited, its structural relatives exhibit significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be achieved via base-promoted cyclization of amidines and ketones under transition-metal-free conditions, as demonstrated in spiro-fused imidazolone syntheses . Key parameters include base selection (e.g., KOH), solvent polarity, and temperature control (80–120°C). For carboxy-substituted derivatives, stepwise functionalization using reagents like 4-amino-3-nitrobenzoic acid and thionyl chloride may be applied, followed by hydrolysis to yield the carboxylic acid moiety . Optimization should prioritize yield (>70%) and purity (>95%), verified via HPLC.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR : ¹H NMR should resolve the tetrahydrobenzo ring protons (δ 1.5–2.5 ppm for CH₂ groups) and the carboxylic acid proton (δ ~12 ppm, broad) .

- Elemental Analysis : Match calculated vs. experimental C, H, N values (e.g., C₈H₆N₂O₂ requires C 57.83%, H 3.64%, N 16.86%) .

- Mass Spectrometry : ESI-MS [M+H]+ peak at m/z 167.1 .

Q. How can solubility challenges be addressed during experimental design for this compound?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In aqueous buffers, use neutral-to-alkaline conditions (pH 7–9) for dissolution. For organic phases, polar aprotic solvents (e.g., DMSO, DMF) are effective. Pre-formulation studies with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) can enhance solubility for biological assays .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence the compound’s bioactivity and stability?

- Methodological Answer : Substituents at positions 1, 2, and 4 alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase metabolic stability but may reduce solubility .

- Bulky aryl groups (e.g., biphenyl) enhance receptor binding affinity, as seen in analogs with antinociceptive activity .

- Tetrazole moieties (e.g., in Candesartan analogs) improve bioavailability via salt formation but require rigorous stability testing under humid conditions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Methodological Answer : Discrepancies arise from dynamic equilibria (e.g., tautomerism) or crystallographic packing effects. Strategies include:

- Variable Temperature NMR : Probe tautomeric shifts by cooling samples to –40°C .

- X-ray Crystallography : Resolve absolute configuration; compare bond lengths (e.g., C=O vs. C-N) with computational models (DFT) .

- Cross-validation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What mechanistic insights guide the design of derivatives for targeted biological activity?

- Methodological Answer : Focus on:

- Enzyme Inhibition : Docking studies (e.g., with acetylcholinesterase) reveal that the carboxylic acid group forms hydrogen bonds with catalytic residues, while the tetrahydro ring occupies hydrophobic pockets .

- SAR Studies : Replace the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide) to modulate potency and logP values. For example, methyl ester prodrugs improve membrane permeability .

- Metabolic Stability : Introduce fluorine at position 6 to block CYP450-mediated oxidation, as demonstrated in analogs with extended plasma half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.